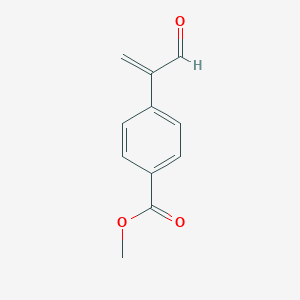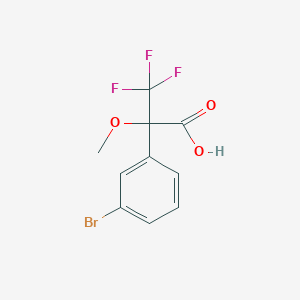![molecular formula C10H19NO4 B15220564 tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate](/img/structure/B15220564.png)
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxymethyl-substituted oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxolane derivative. One common method involves the use of tert-butyl carbamate and an oxolane derivative in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in the oxolane ring can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The carbamate moiety can be reduced to form amine derivatives.
Substitution: The hydroxymethyl group can participate in substitution reactions with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
- Oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids.
- Reduction of the carbamate moiety can produce amines.
- Substitution reactions can lead to a variety of substituted oxolane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It may also serve as a probe to investigate the interactions of carbamates with biological macromolecules.
Medicine: In the field of medicine, derivatives of this compound may have potential therapeutic applications. For example, carbamate derivatives are known to exhibit various pharmacological activities, including antitumor and antimicrobial properties.
Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The oxolane ring and hydroxymethyl group may also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the oxolane ring.
tert-Butyl N-methylcarbamate: Another carbamate derivative with a methyl group instead of the oxolane ring.
tert-Butyl carbazate: A related compound with a hydrazine moiety instead of the carbamate group.
Uniqueness: The presence of the oxolane ring and the hydroxymethyl group in tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate imparts unique structural and chemical properties
Propriétés
Formule moléculaire |
C10H19NO4 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
tert-butyl N-[(3S,5S)-5-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-8(5-12)14-6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1 |
Clé InChI |
CZOJNJOUBYNHNG-YUMQZZPRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@H](OC1)CO |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC(OC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


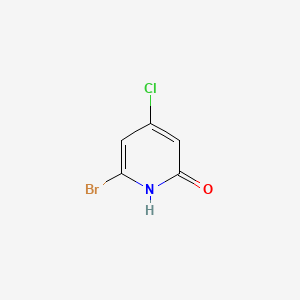


![Pyrazolo[1,5-a]pyridine-4-carbonyl chloride](/img/structure/B15220505.png)
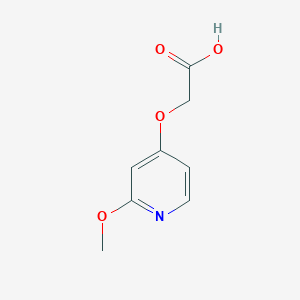
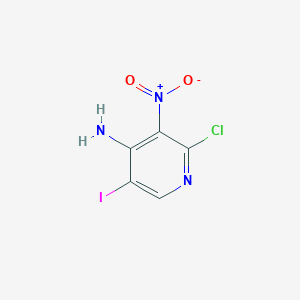

![3-(Methoxymethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B15220534.png)
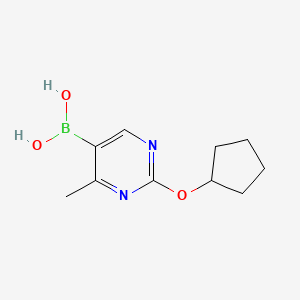


![4-Bromo-7-chloro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15220562.png)
